molecular formula C20H19N7O2S B2914328 (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705768-48-4

(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2914328
CAS No.: 1705768-48-4
M. Wt: 421.48
InChI Key: KYYOFMJWCSKRSC-UHFFFAOYSA-N
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Description

The compound “(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a heterocyclic organic molecule featuring a methanone core linked to a tetrazole-substituted phenyl group and a piperidine ring modified with a 1,2,4-oxadiazole-thiophene moiety. This structure integrates pharmacophoric elements known for bioactivity, including the tetrazole ring (a bioisostere for carboxylic acids) and the oxadiazole scaffold, which is often associated with antimicrobial, anti-inflammatory, or receptor-binding properties .

Formation of the tetrazole ring via cyclization of aryl aniline with sodium azide and triethyl orthoformate .

Reaction with chloroacetyl chloride to introduce a reactive chloroethyl intermediate.

Substitution with piperidine to form the piperidin-1-ylmethanone backbone .

The thiophene-oxadiazole moiety likely originates from a separate synthesis pathway involving cyclization of thiophene-3-carboxylic acid derivatives with hydroxylamine, followed by coupling to the piperidine-methyl group.

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c28-20(15-4-1-5-17(10-15)27-13-21-24-25-27)26-7-2-3-14(11-26)9-18-22-19(23-29-18)16-6-8-30-12-16/h1,4-6,8,10,12-14H,2-3,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYOFMJWCSKRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A possible synthetic route may include:

    Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Introduction of the Thiophene Ring: The thiophene moiety can be synthesized through a variety of methods, including the Paal-Knorr synthesis or via cross-coupling reactions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or via reductive amination of suitable precursors.

    Coupling Reactions: The final step involves coupling the different moieties together using appropriate coupling reagents and conditions, such as peptide coupling reagents (e.g., EDC, DCC) or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand for studying biological processes. Its multiple functional groups enable interactions with various biomolecules, making it useful in biochemical assays and imaging studies.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its diverse functional groups allow for the modulation of biological activity, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may contribute to the enhancement of material performance and functionality.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, thereby modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is best understood through comparison with analogous molecules. Below is a detailed analysis of key structural analogs and their properties:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Notes
Target Compound: (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone C₂₀H₁₈N₆O₂S 406.47 Tetrazole-phenyl, thiophene-oxadiazole Hypothesized enhanced bioavailability due to thiophene’s electron-rich nature .
(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS 1705207-39-1) C₁₈H₂₀N₆O₂ 352.4 Triazole, o-tolyl-oxadiazole Increased lipophilicity from the o-tolyl group; potential for CNS penetration .
Methanone, [4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS 121306-57-8) C₁₆H₁₅N₃O 265.31 Pyrazoline, 2-methylphenyl Pyrazoline core may confer anti-inflammatory activity; lower molecular weight suggests faster metabolic clearance .

Key Structural and Functional Differences

  • Tetrazole vs. Triazole/Tetrazole Bioisosteres: The target compound’s tetrazole ring (pKa ~4.9) offers stronger acidity compared to triazole (pKa ~10.3), enhancing solubility in physiological conditions .
  • Thiophene vs.
  • Piperidine Methyl-Oxadiazole Linkage : Both the target compound and CAS 1705207-39-1 retain this feature, which is critical for conformational flexibility and membrane permeability.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, identified by its CAS number 2034278-34-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on antitumor and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C18H15N7O2SC_{18}H_{15}N_{7}O_{2}S with a molecular weight of 393.4 g/mol. The structure consists of a tetrazole ring, an oxadiazole moiety, and a piperidine group, which are known for their diverse biological activities.

Property Value
Molecular FormulaC₁₈H₁₅N₇O₂S
Molecular Weight393.4 g/mol
CAS Number2034278-34-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic components. The incorporation of the tetrazole and oxadiazole rings is crucial as these structures have been associated with enhanced biological activity. For example, one study highlighted the synthesis of derivatives that showed significant antitumor effects through modifications in the oxadiazole structure .

Antitumor Activity

Recent studies have shown that compounds containing both tetrazole and oxadiazole moieties exhibit considerable antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : A related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer .

This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Antimicrobial Activity

The biological activity extends to antimicrobial effects as well. Tetrazoles are known for their ability to interact with various enzymes and receptors, which can lead to antimicrobial properties. The presence of the thiophene group in this compound may enhance its efficacy against microbial pathogens due to its electron-rich nature, which can facilitate interactions with microbial targets .

Case Studies

  • Antitubercular Activity : A study synthesized novel derivatives of pyrazolylpyrazoline that included tetrazole and oxadiazole groups. These compounds exhibited significant antitubercular activity with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Mycobacterium tuberculosis .
  • Inhibition Studies : Another research focused on derivatives containing similar structural features showed promising results as selective inhibitors for histone deacetylase (HDAC6), indicating potential applications in treating peripheral neuropathy and other diseases .

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